molecular formula C7H2BrClFNO2S B1484811 3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride CAS No. 1805484-12-1

3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride

Cat. No. B1484811
M. Wt: 298.52 g/mol
InChI Key: VXWJJKFGSNUVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride” is a complex organic compound. It is a derivative of benzenesulfonyl chloride, which is a type of arylsulfonyl chloride . Arylsulfonyl chlorides are a class of organic compounds that contain a sulfonyl functional group attached to a chlorine atom and an aromatic ring .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride” would consist of a benzene ring substituted with bromo, cyano, fluoro, and sulfonyl chloride groups . The exact positions of these substituents on the benzene ring would depend on the specific synthesis pathway used.


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride” would likely be influenced by the presence of the sulfonyl chloride, bromo, cyano, and fluoro substituents . These groups could potentially participate in a variety of organic reactions, including electrophilic aromatic substitution .

Safety And Hazards

“3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride” is likely to be hazardous due to the presence of the sulfonyl chloride group, which is known to cause severe skin burns and eye damage . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for research on “3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride” could potentially involve exploring its reactivity in various organic reactions, as well as investigating its potential applications in the synthesis of other complex organic compounds .

properties

IUPAC Name

3-bromo-2-cyano-6-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-1-2-6(10)7(4(5)3-11)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWJJKFGSNUVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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